Pazopanib-d3 Hydrochloride
Description
Pazopanib-d3 Hydrochloride is a deuterium-labeled analog of Pazopanib Hydrochloride, a multi-target receptor tyrosine kinase inhibitor used to treat advanced renal cell carcinoma and soft tissue sarcoma. The deuterated form (C₂₁H₂₁D₃ClN₇O₂S; molecular weight: 477.0) incorporates three deuterium atoms at specific positions, enhancing its utility as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C₂₁H₂₁D₃ClN₇O₂S |
|---|---|
Molecular Weight |
477 |
Synonyms |
Votrient-d3 Hydrochloride; 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide-d3 Hydrochloride; |
Origin of Product |
United States |
Chemical Reactions Analysis
Metabolic Reactions
Pazopanib-d3 hydrochloride undergoes hepatic metabolism via cytochrome P450 enzymes, with deuterium substitution modulating reaction rates:
Primary Metabolic Pathways
Deuteration decreases systemic exposure variability (AUC CV: 25% vs. 39% for non-deuterated) in pharmacokinetic studies .
Stability Under Physicochemical Stress
This compound exhibits enhanced stability in acidic and oxidative conditions compared to the non-deuterated form:
Degradation Profile
| Condition | Degradation Products | Half-Life (Non-d3) | Half-Life (d3) |
|---|---|---|---|
| 0.1N HCl, 37°C | N-oxide derivative | 8.2 h | 11.5 h |
| H<sub>2</sub>O<sub>2</sub> (3%), 25°C | Sulfonic acid analog | 4.7 h | 6.9 h |
| UV light (254 nm) | Photodegradation products | 2.3 h | 2.5 h |
Deuterium’s stronger C-D bond confers resistance to acid-/oxidation-driven breakdown .
Key Spectral Data
Deuteration does not alter chromatographic behavior but aids in mass spectrometric differentiation during bioanalysis .
Reaction with Excipients and Formulation
In solid dispersions, this compound shows:
Comparison with Similar Compounds
Pazopanib Hydrochloride (Non-Deuterated Form)
- Molecular Formula : C₂₁H₂₃ClN₇O₂S (unlabeled) vs. C₂₁H₂₁D₃ClN₇O₂S (deuterated).
- Molecular Weight : 437.52 (base) vs. 477.0 (deuterated + HCl).
- Application: The non-deuterated form inhibits VEGF receptors (VEGFR-1/2/3), PDGFR-α/β, and c-Kit for therapeutic use, while the deuterated form serves as a stable isotope-labeled reference standard .
- Structural Difference : Deuterium substitution in Pazopanib-d3 reduces metabolic lability, improving reliability in analytical workflows .
Other Deuterated Hydrochloride Salts
Deuterated compounds like Ecgonine methylester-D3.HCl and (±)-Verapamil-D3 Hydrochloride share similar roles as internal standards but differ in therapeutic targets and chemical structures:
Pazopanib-Related Impurities and Analogs
Pazopanib impurities (e.g., Pazopanib Chloro Impurity, Pazopanib Pyrimidine Impurity) and analogs (e.g., Pazopanib-13C-d3) differ in structural modifications and roles:
Tyrosine Kinase Inhibitors with Hydrochloride Salts
Drugs like Dasatinib Hydrochloride and Imatinib Hydrochloride share the HCl salt formulation for improved solubility but lack isotopic labeling:
- Dasatinib Hydrochloride: Targets BCR-ABL and Src kinases; molecular weight 506.06 (non-deuterated) .
- Contrast : Unlike Pazopanib-d3, these are therapeutic agents without isotopic variants for analytical use.
Research Implications and Analytical Advantages
This compound’s deuterium labeling provides distinct advantages:
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying Pazopanib-d3 Hydrochloride in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. Validate the method using deuterated internal standards to correct for matrix effects. Parameters to optimize include column selection (C18 for reverse-phase separation), mobile phase composition (e.g., acetonitrile/ammonium formate), and ionization settings (ESI+ for protonated ions). Cross-validate with spiked plasma/serum samples to ensure accuracy (≥85%) and precision (CV ≤15%) .
Q. How can researchers ensure batch-to-batch consistency in synthesized this compound?
- Methodological Answer : Implement orthogonal characterization techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm deuterium incorporation at the specified position (e.g., methyl-d3 groups) and absence of protio impurities.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) within 5 ppm mass accuracy.
- Dissolution Testing : Compare dissolution profiles (pH 1.2–6.8 buffers) against non-deuterated Pazopanib HCl to ensure isotopic stability .
Q. What in vitro models are suitable for preliminary pharmacokinetic profiling of this compound?
- Methodological Answer : Use human liver microsomes (HLM) or hepatocytes to assess metabolic stability. Calculate intrinsic clearance (CLint) and half-life (t1/2) by monitoring parent compound depletion via LC-MS/MS. Include cytochrome P450 inhibition assays (e.g., CYP3A4/5) to evaluate drug-drug interaction risks. Parallel experiments with non-deuterated Pazopanib HCl can isolate isotope effects .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s tissue distribution in preclinical models?
- Methodological Answer :
- Cross-Validation : Use quantitative whole-body autoradiography (QWBA) and LC-MS/MS to compare isotopic vs. radiolabeled tracer distribution.
- Tissue Homogenate Analysis : Normalize data to tissue weight and lipid content to account for matrix interferences.
- Dose-Linearity Studies : Conduct dose-escalation experiments (1–50 mg/kg) to identify saturation thresholds in target organs (e.g., liver, kidneys) .
Q. What experimental designs mitigate confounding factors in assessing this compound’s deuterium isotope effects (DIEs)?
- Methodological Answer :
- Isotopomer Pairing : Synthesize both Pazopanib-d3 and -d6 analogs to distinguish kinetic isotope effects (KIEs) from metabolic switching.
- Isotope Ratio Monitoring : Use LC-IRMS (isotope ratio mass spectrometry) to track deuterium retention in vivo.
- Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies (BDEs) at deuterated sites and correlate with observed DIEs .
Q. How should researchers address discrepancies in this compound’s reported solubility and stability profiles?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidative, thermal) and monitor degradation products via UPLC-QTOF.
- pH-Solubility Profiling : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions.
- Cross-Lab Validation : Share samples with independent labs using standardized protocols (e.g., USP <711> dissolution) to identify methodological biases .
Methodological Frameworks for Research Design
Q. What frameworks guide hypothesis-driven research on this compound’s mechanism of action?
- Answer : Apply the PICO framework to structure studies:
- Population : Target cell lines (e.g., renal carcinoma cells).
- Intervention : Pazopanib-d3 HCl at IC50 doses.
- Comparison : Non-deuterated Pazopanib HCl and vehicle controls.
- Outcome : Changes in VEGFR2 phosphorylation (ELISA/Western blot).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
